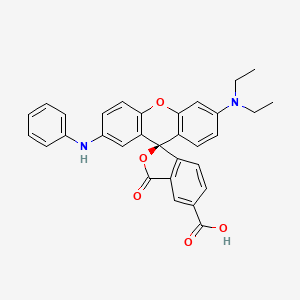
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, namely isobenzofuran and xanthene. The presence of diethylamino and phenylamino groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the isobenzofuran ring system, followed by the introduction of the xanthene moiety through a spiro linkage. The diethylamino and phenylamino groups are then introduced via nucleophilic substitution reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino and phenylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid ethyl ester: A closely related compound with similar structural features but different functional groups.
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid methyl ester: Another similar compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71799-72-9 |
|---|---|
Molecular Formula |
C31H26N2O5 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1R)-2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C31H26N2O5/c1-3-33(4-2)22-12-14-25-28(18-22)37-27-15-11-21(32-20-8-6-5-7-9-20)17-26(27)31(25)24-13-10-19(29(34)35)16-23(24)30(36)38-31/h5-18,32H,3-4H2,1-2H3,(H,34,35)/t31-/m1/s1 |
InChI Key |
UWFQBZHNZUFLGX-WJOKGBTCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















